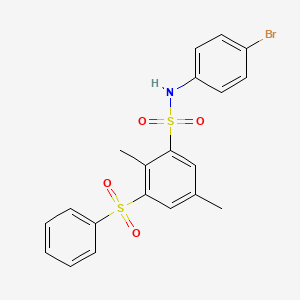![molecular formula C23H22N2O2S B6131529 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6131529.png)
1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone, also known as NPTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. NPTM is a synthetic compound that was first synthesized in the early 2000s and has since been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone has also been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, a receptor that is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and to reduce tumor growth in animal models of cancer. 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone has been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone is its versatility in the laboratory. It can be easily synthesized and modified to produce derivatives with different properties. Additionally, 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone has been shown to have low toxicity in animal models, making it a safe compound to work with in the laboratory. However, one of the limitations of 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions for research on 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone. One area of focus is the development of 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone derivatives with improved properties for use in pharmacology and medicinal chemistry. Additionally, further research is needed to fully understand the mechanism of action of 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone and its potential applications in the treatment of neurodegenerative diseases and cardiovascular diseases. Finally, more studies are needed to determine the safety and efficacy of 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone in human clinical trials.
Synthesis Methods
The synthesis of 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone involves a multistep process that starts with the reaction between 1-naphthaldehyde and 4-pyridinylthioacetic acid to form 1-(4-pyridinylthio) naphthalene-2-carboxaldehyde. This intermediate is then reacted with piperidine and acetic anhydride to produce the final product, 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone. The synthesis of 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone is a complex process that requires expertise in organic chemistry and careful attention to detail.
Scientific Research Applications
1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone has been extensively studied for its potential applications in pharmacology and medicinal chemistry. It has been shown to have anticancer, anti-inflammatory, and analgesic properties. 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone has been studied for its potential as a therapeutic agent for cardiovascular diseases.
properties
IUPAC Name |
1-[3-(naphthalene-1-carbonyl)piperidin-1-yl]-2-pyridin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c26-22(16-28-19-10-12-24-13-11-19)25-14-4-7-18(15-25)23(27)21-9-3-6-17-5-1-2-8-20(17)21/h1-3,5-6,8-13,18H,4,7,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFSKYZVWOZSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=CC=NC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-4-(2-fluorophenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6131450.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-{2-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)morpholin-2-yl]ethyl}propanamide](/img/structure/B6131466.png)
![7-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6131479.png)
![2-(2-pyridinyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6131480.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6131487.png)

![N-(1-{1-[2-(2,4,6-trifluorophenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6131495.png)
![N-[4-({4-[3-(cyclopropylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B6131497.png)
![2-(2-sec-butylphenoxy)-N-[2-(6-hydroxy-2-methylpyrimidin-4-yl)ethyl]acetamide](/img/structure/B6131500.png)
![N'-[4-(allyloxy)-2-hydroxybenzylidene]-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B6131512.png)
![N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine](/img/structure/B6131520.png)
![1'-{[(4-phenoxyphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6131532.png)
![2-(1-(2,2-dimethylpropyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6131539.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6131541.png)